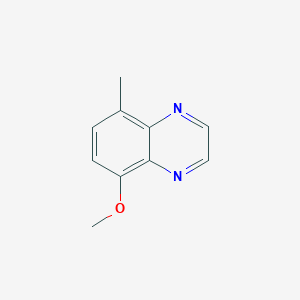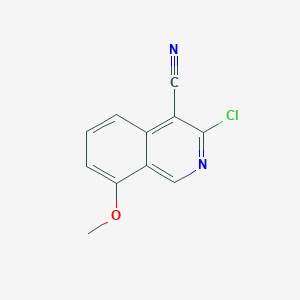
3-Chloro-6-iodo-2,4-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-iodo-2,4-dimethylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of chlorine and iodine atoms at the 3rd and 6th positions, respectively, along with two methyl groups at the 2nd and 4th positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the halogenation of 2,4-dimethylpyridine. The process typically includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a pyridine N-oxide.
Applications De Recherche Scientifique
3-Chloro-6-iodo-2,4-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, such as ligands for catalysis and components of organic electronic devices.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-iodo-2,4-dimethylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2,4-dimethylpyridine: Lacks the iodine atom at the 6th position.
6-Iodo-2,4-dimethylpyridine: Lacks the chlorine atom at the 3rd position.
2,4-Dimethylpyridine: Lacks both halogen atoms.
Uniqueness
3-Chloro-6-iodo-2,4-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions in chemical reactions. This dual halogenation can provide distinct properties compared to its mono-halogenated counterparts, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C7H7ClIN |
|---|---|
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
3-chloro-6-iodo-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3 |
Clé InChI |
CIYLUVDPCHGEJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1Cl)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


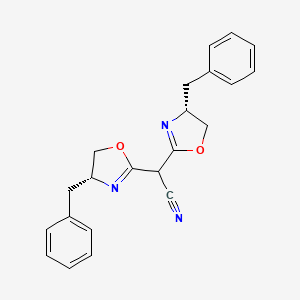
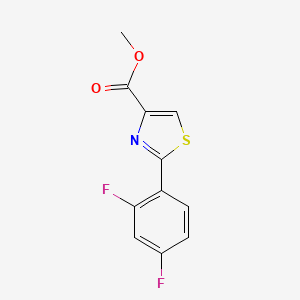
![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
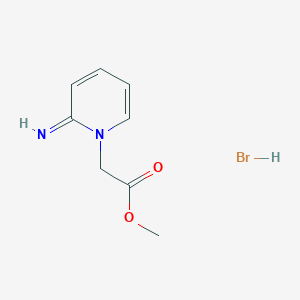

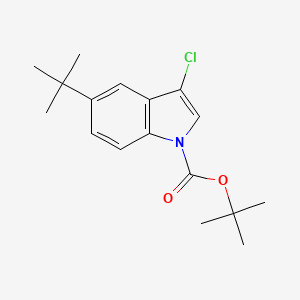

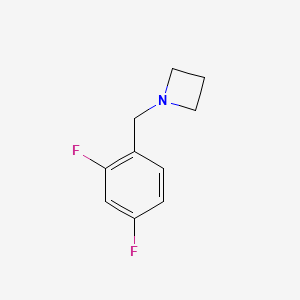
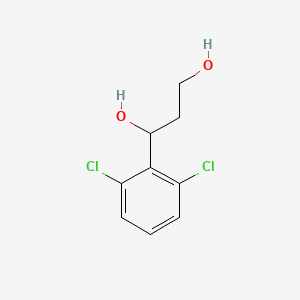
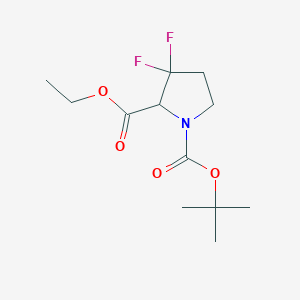
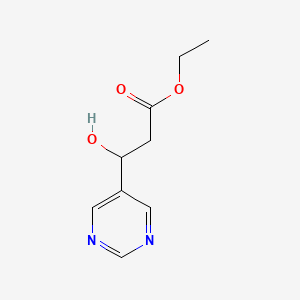
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)
